molecular formula C18H27N3O4S B4462402 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide

2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4462402
M. Wt: 381.5 g/mol
InChI Key: HJHWSFKNGNIRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activity of key signaling pathways involved in cell survival, proliferation, and inflammation. Specifically, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide targets the PI3Kδ and BTK signaling pathways, which are critical for the survival and proliferation of cancer cells and the activity of immune cells. By inhibiting these pathways, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can prevent the growth and proliferation of cancer cells and reduce inflammation and tissue damage in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell survival and proliferation, the reduction of inflammation and tissue damage, and the modulation of immune cell activity. Specifically, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of PI3Kδ and BTK, which are critical for the survival and proliferation of cancer cells and the activity of immune cells. By inhibiting these pathways, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can prevent the growth and proliferation of cancer cells and reduce inflammation and tissue damage in autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, which allow for precise targeting of key signaling pathways. However, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and off-target effects, which can impact its therapeutic efficacy and safety.

Future Directions

There are several future directions for the study of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other therapies for enhanced efficacy and reduced toxicity. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide in various diseases and patient populations.

Scientific Research Applications

2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. In autoimmune disorders, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of immune cells. In inflammatory diseases, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce inflammation and pain by targeting key inflammatory mediators.

properties

IUPAC Name

2-methoxy-N-(1-methylpiperidin-4-yl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-20-11-7-14(8-12-20)19-18(22)16-13-15(5-6-17(16)25-2)26(23,24)21-9-3-4-10-21/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHWSFKNGNIRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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